The synthesis of Pagoclone has undergone various methodologies over the years. A notable approach involves the use of phthalic anhydride and 2-amino-7-chloro-1,8-naphthyridine to form a phthalimide, which is then selectively reduced to yield 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one .
These steps can be optimized using various conditions such as temperature and reaction time to enhance yields .
The molecular structure of Pagoclone features a complex arrangement that includes an isoindolinone core. The compound's structure can be represented as follows:
Pagoclone participates in several chemical reactions during its synthesis, primarily involving nucleophilic substitutions and reductions:
Pagoclone functions primarily as a partial agonist at GABAA receptors. Its mechanism involves:
This selective binding profile contributes to its anxiolytic effects while minimizing sedative properties at lower doses .
Pagoclone exhibits several notable physical and chemical properties:
Although Pagoclone has not been commercialized, it has been explored for various scientific applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7